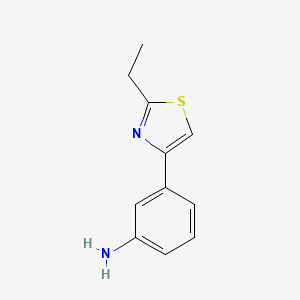

3-(2-Ethylthiazol-4-yl)aniline

Description

Structure

3D Structure

Properties

Molecular Formula |

C11H12N2S |

|---|---|

Molecular Weight |

204.29 g/mol |

IUPAC Name |

3-(2-ethyl-1,3-thiazol-4-yl)aniline |

InChI |

InChI=1S/C11H12N2S/c1-2-11-13-10(7-14-11)8-4-3-5-9(12)6-8/h3-7H,2,12H2,1H3 |

InChI Key |

ZPEOQRLWGJIMNJ-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=NC(=CS1)C2=CC(=CC=C2)N |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization of 3 2 Ethylthiazol 4 Yl Aniline and Its Analogs

Established Synthetic Pathways to the 3-(2-Ethylthiazol-4-yl)aniline Core

The Hantzsch thiazole (B1198619) synthesis, first reported in 1881, remains a cornerstone for the construction of the thiazole ring and is widely applicable to the synthesis of 2,4-disubstituted thiazoles. wikipedia.orgwikipedia.org This method classically involves the condensation reaction between an α-haloketone and a thioamide. wikipedia.orgresearchgate.net For the specific synthesis of a 2-ethyl-4-arylthiazole core, the reaction would involve propanethioamide (to install the 2-ethyl group) and a substituted α-haloacetophenone (to introduce the 4-aryl moiety).

The general reaction is outlined below:

Figure 1: General Hantzsch Thiazole Synthesis

Variants of the Hantzsch synthesis have been developed to improve yields, shorten reaction times, and employ greener reaction conditions. For instance, microwave-assisted Hantzsch synthesis has been shown to significantly accelerate the formation of aminothiazoles. nih.gov Furthermore, one-pot, three-component procedures involving an α-haloketone, thiourea (B124793), and a substituted benzaldehyde (B42025) can be utilized in the presence of a reusable catalyst, such as silica-supported tungstosilicic acid, under conventional heating or ultrasonic irradiation. nih.gov

Modern approaches also focus on generating the α-haloketone in situ from β-keto esters or active methylene (B1212753) ketones using halogenating agents like N-bromosuccinimide (NBS) or tribromoisocyanuric acid, followed by cyclization with a thioamide or thiourea. nih.gov This avoids the need to handle potentially lachrymatory α-haloketones directly. nih.govbeilstein-journals.org

Table 1: Examples of Hantzsch Thiazole Synthesis Conditions

| Reactant 1 | Reactant 2 | Catalyst/Conditions | Product Type | Ref |

|---|---|---|---|---|

| α-Haloketone | Thioamide | Ethanol, Reflux | 2,4-Disubstituted Thiazole | wikipedia.org |

| 3-(Bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one | Thiourea & Benzaldehydes | Silica Supported Tungstosilisic Acid, Ultrasonic Irradiation | Substituted Hantzsch Thiazole Derivatives | nih.gov |

| β-Keto ester | Thiourea | N-Bromosuccinimide (NBS) | 2-Amino-4-alkylthiazole-5-carboxylates | nih.gov |

The aniline (B41778) group can be incorporated either before or after the formation of the thiazole ring.

Pre-formation Strategy: This approach begins with a substituted aniline raw material, such as 3-nitroacetophenone. This starting material can be halogenated to form an α-halo-3-nitroacetophenone. Subsequent Hantzsch condensation with propanethioamide would yield 1-(2-ethylthiazol-4-yl)-3-nitrobenzene. The final step involves the chemical reduction of the nitro group to the desired amino group, yielding this compound. This method is advantageous as it utilizes common starting materials.

Post-formation Strategy (Cross-Coupling): Alternatively, a pre-formed thiazole ring bearing a leaving group at the 4-position, such as 4-bromo-2-ethylthiazole (B110090), can be coupled with an aniline derivative. Palladium-catalyzed cross-coupling reactions, like the Buchwald-Hartwig amination, are powerful tools for forming carbon-nitrogen bonds. This strategy would involve coupling 4-bromo-2-ethylthiazole with 3-bromoaniline (B18343) or a protected aniline equivalent, followed by any necessary deprotection steps. Recent research has highlighted the development of specific S,O-ligands for palladium catalysts that enable the highly para-selective C-H olefination of aniline derivatives, showcasing advanced methods for aniline substitution. uva.nl

Electrochemical synthesis is emerging as a green and efficient alternative to traditional methods. beilstein-journals.orgnih.govbeilstein-journals.org These protocols often avoid the use of external oxidants and pre-functionalized substrates. beilstein-journals.org For the synthesis of 2-aminothiazoles, an electrochemical strategy has been developed involving the reaction of active methylene ketones with thioureas. nih.gov This process is typically performed in an undivided cell using graphite (B72142) electrodes and is mediated by a redox catalyst like NH₄I. beilstein-journals.orgnih.govbeilstein-journals.org The key mechanistic step is the in situ electrochemical generation of an α-iodoketone, which then reacts with the thiourea in a manner analogous to the Hantzsch synthesis. beilstein-journals.orgnih.gov This method is compatible with a variety of functional groups, including β-keto esters, amides, nitriles, and sulfones. beilstein-journals.orgbeilstein-journals.org

Another novel electrochemical approach describes the synthesis of 2-aminothiazole (B372263) derivatives from ketones and ammonium (B1175870) thiocyanate (B1210189) (NH₄SCN). rsc.org In this system, NH₄SCN serves as the source for both sulfur and nitrogen, and the reaction is promoted by in situ electrochemically generated ammonia (B1221849) and iodine species. rsc.org

Functional Group Interconversions and Transformations of this compound

Functional group interconversion (FGI) is a key strategy in organic synthesis for transforming a molecule into a variety of derivatives by altering its reactive centers. fiveable.mesolubilityofthings.com The this compound molecule possesses two primary sites for such transformations: the aniline amino group and the aromatic rings.

The primary amino group (-NH₂) of the aniline moiety is a versatile functional handle. It can undergo a wide range of reactions, including:

Acylation: Reaction with acyl chlorides or anhydrides to form amides. This is a common strategy to introduce diverse substituents. mdpi.com

Sulfonylation: Reaction with sulfonyl chlorides to produce sulfonamides, which are important pharmacophores.

Alkylation and Arylation: N-alkylation or N-arylation can be achieved, although controlling the degree of substitution can be challenging.

Diazotization: Reaction with nitrous acid to form a diazonium salt. This intermediate is highly versatile and can be converted into a wide array of functional groups, including -OH, -F, -Cl, -Br, -I, and -CN, through Sandmeyer-type reactions.

Cyclization: The amino group can be used as a nucleophile to participate in cyclization reactions with appropriate electrophiles to form new heterocyclic rings fused to the aniline core. mdpi.comnih.gov

The aromatic rings (both the benzene (B151609) and thiazole rings) can potentially undergo electrophilic aromatic substitution, although the reactivity and regioselectivity will be governed by the existing substituents. The electron-donating amino group strongly activates the benzene ring towards substitution at the ortho and para positions.

Table 2: Potential Functional Group Interconversions for this compound

| Starting Group | Reagents | Resulting Group | Reaction Type |

|---|---|---|---|

| Primary Amine (-NH₂) | Acyl Chloride (R-COCl) | Amide (-NH-CO-R) | Acylation |

| Primary Amine (-NH₂) | Sulfonyl Chloride (R-SO₂Cl) | Sulfonamide (-NH-SO₂-R) | Sulfonylation |

| Primary Amine (-NH₂) | NaNO₂, HCl (aq), 0-5 °C | Diazonium Salt (-N₂⁺Cl⁻) | Diazotization |

Design and Synthesis of Novel this compound Derivatives and Analogs

The design and synthesis of novel derivatives and analogs of this compound are primarily driven by the search for new therapeutic agents. mdpi.comnih.gov The core scaffold is considered a "privileged structure" in medicinal chemistry, and modifications are made to optimize biological activity, selectivity, and pharmacokinetic properties. nih.gov

Rational design strategies often involve:

Substitution on the Aniline Ring: Introducing various electron-donating or electron-withdrawing groups onto the aniline ring to modulate the electronic properties and lipophilicity of the molecule.

Derivatization of the Aniline Amino Group: As described in section 2.2, converting the amino group into amides, sulfonamides, or other functional groups allows for the exploration of interactions with biological targets. For example, synthesizing a series of 2-amino-thiazole-5-carboxylic acid phenylamide derivatives has been explored to investigate cytostatic effects. nih.gov

Modification of the 2-Ethyl Group: Replacing the ethyl group at the 2-position of the thiazole ring with other alkyl, aryl, or functionalized groups to probe specific binding pockets in target proteins.

Substitution at the 5-Position of the Thiazole Ring: The C5 position of the thiazole is another site for modification. Arylazo moieties have been introduced at this position to create compounds with antimicrobial activities. mdpi.com

Hybrid Pharmacophore Approach: Combining the aminothiazole core with other known pharmacophores or heterocyclic systems to create hybrid molecules with potentially synergistic or novel activities. researchgate.net This can involve synthesizing molecules with multiple thiazole rings or linking the core to other heterocycles like pyrazoles, triazoles, or imidazoles. nih.govfarmaciajournal.com

The synthesis of these novel analogs typically follows the fundamental pathways described in section 2.1, utilizing a diverse set of starting materials to introduce the desired modifications. For instance, a library of derivatives can be created by reacting a common intermediate, such as 2-bromo-1-(thiazol-5-yl)ethan-1-one, with various heterocyclic amines or thiosemicarbazone derivatives. nih.gov

Strategies for Substitution on the Thiazole Ring

The thiazole ring is a key component for structural modification, and its substitution pattern is often established during its initial synthesis or through post-synthetic modifications. The renowned Hantzsch thiazole synthesis is a cornerstone for constructing the 2,4-disubstituted thiazole core. tandfonline.comnih.govyoutube.com This method involves the condensation of an α-haloketone with a thioamide. For analogs of this compound, this would typically involve the reaction of propanethioamide with a 2-halo-1-(3-aminophenyl)ethan-1-one derivative. By varying the thioamide and the α-haloketone, a diverse range of substituents can be introduced at the C2 and C4 positions of the thiazole ring.

Post-synthetic modifications of the thiazole ring are also prevalent. Palladium-catalyzed cross-coupling reactions, for instance, have been effectively used for the C-H arylation of thiazoles. researchgate.netnih.gov This allows for the introduction of various aryl groups at specific positions on the thiazole ring, expanding the structural diversity of the resulting analogs. The regioselectivity of these reactions can often be controlled by the choice of catalyst, ligands, and reaction conditions. nih.gov

| Reaction Type | Reagents | Position of Substitution | Reference |

| Hantzsch Synthesis | α-haloketone, Thioamide | C2, C4, C5 | tandfonline.com |

| C-H Arylation | Aryl halides, Palladium catalyst | C2, C5 | researchgate.netnih.gov |

| Halogenation | N-Bromosuccinimide (NBS) | C5 |

Modifications of the Ethyl Side Chain

The ethyl group at the C2 position of the thiazole ring presents another site for chemical derivatization. While direct modification of the ethyl group can be challenging, its introduction is typically achieved by selecting the appropriate thioamide during the Hantzsch synthesis. For example, using propanethioamide yields the 2-ethylthiazole (B99673) core. To introduce variations, other thioamides with different alkyl or functionalized side chains can be employed.

Direct functionalization of the alkyl side chain is less common but can be achieved through radical-mediated reactions or by oxidation to introduce a carbonyl group, which can then be further manipulated. However, these transformations might require careful optimization to avoid side reactions on the electron-rich thiazole and aniline rings.

| Modification Strategy | Synthetic Approach | Outcome |

| Variation in Hantzsch Synthesis | Use of different thioamides (e.g., thioacetamide, thiopropionamide) | Introduction of various alkyl groups at the C2 position |

| Oxidation | Oxidation of the ethyl group | Formation of a ketone or carboxylic acid for further derivatization |

Derivatization at the Aniline Nitrogen and Aromatic Ring

The aniline moiety of this compound offers a rich platform for a wide array of chemical transformations, allowing for the introduction of diverse functional groups that can significantly influence the molecule's properties.

N-Functionalization: The primary amine group can readily undergo acylation with acid chlorides or anhydrides to form amides. nih.gov Similarly, reaction with sulfonyl chlorides yields sulfonamides. N-alkylation can be achieved using alkyl halides, and reductive amination with aldehydes or ketones provides access to secondary and tertiary amines.

Aromatic Ring Substitution: The aniline ring is activated towards electrophilic aromatic substitution. Halogenation, for instance with N-bromosuccinimide or N-chlorosuccinimide, can introduce halogen atoms onto the ring. nih.gov Nitration followed by reduction provides a route to introduce additional amino groups. Friedel-Crafts acylation and alkylation can also be employed to introduce new carbon-carbon bonds, although these reactions may require careful control of conditions to manage regioselectivity.

| Reaction | Reagents | Functional Group Introduced |

| Acylation | Acid chloride/anhydride, Base | Amide |

| Sulfonylation | Sulfonyl chloride, Base | Sulfonamide |

| N-Alkylation | Alkyl halide, Base | Secondary/Tertiary Amine |

| Reductive Amination | Aldehyde/Ketone, Reducing agent | Secondary/Tertiary Amine |

| Halogenation | NBS, NCS | Bromo, Chloro |

| Nitration | HNO₃, H₂SO₄ | Nitro |

Regioselective Synthesis of Substituted Analogs

Achieving regiocontrol is a critical aspect of synthesizing analogs of this compound to ensure the desired substitution pattern. The Hantzsch synthesis inherently provides a high degree of regioselectivity in the formation of the 2,4-disubstituted thiazole ring. researchgate.net

For substitutions on the aniline ring, the directing effects of the amino group and the thiazole substituent play a crucial role. The amino group is a strong ortho-, para-director, while the thiazole ring's electronic properties will also influence the position of electrophilic attack. In palladium-catalyzed C-H functionalization of the thiazole ring, the choice of directing groups and ligands can be used to control which C-H bond is activated, leading to regioselective arylation or alkenylation. nih.gov The development of one-pot, multi-component reactions is also a key strategy for achieving regioselective synthesis in an efficient manner. nih.gov

| Synthetic Approach | Key Factor for Regioselectivity | Targeted Position | Reference |

| Hantzsch Synthesis | Choice of α-haloketone and thioamide | C2 and C4 of thiazole | researchgate.net |

| Electrophilic Aromatic Substitution | Directing effect of aniline and thiazole substituents | Ortho/para to the amino group | nih.gov |

| Palladium-Catalyzed C-H Activation | Ligands and directing groups | C5 of thiazole | nih.gov |

Combinatorial Synthesis and Library Generation

The structural framework of this compound is well-suited for combinatorial synthesis and the generation of compound libraries for high-throughput screening. Solution-phase parallel synthesis has been effectively employed to create libraries of 2-aminothiazole derivatives. nih.gov

These approaches often utilize automated synthesis platforms to perform reactions in a parallel format, allowing for the rapid generation of a large number of analogs. nih.gov By systematically varying the building blocks used in the Hantzsch synthesis (a diverse set of α-haloketones and thioamides) and then performing a range of derivatization reactions on the aniline moiety in a combinatorial fashion, extensive libraries of compounds can be produced. These libraries are invaluable for structure-activity relationship (SAR) studies and the discovery of new lead compounds in drug discovery programs.

| Library Generation Strategy | Key Methodologies | Diversity Elements |

| Parallel Solution-Phase Synthesis | Automated synthesis platforms, Multi-component reactions | Varied α-haloketones, thioamides, and aniline derivatizing agents |

| Solid-Phase Synthesis | Resin-bound starting materials, Cleavage to release final products | Diverse building blocks attached to the solid support |

Advanced Spectroscopic Characterization and Structural Elucidation of 3 2 Ethylthiazol 4 Yl Aniline and Its Derivatives

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the molecular structure of organic compounds in solution. A combination of one-dimensional and two-dimensional NMR experiments allows for the unambiguous assignment of all proton and carbon signals, confirming the core structure and connectivity of 3-(2-Ethylthiazol-4-yl)aniline.

One-dimensional ¹H and ¹³C NMR spectra provide foundational information about the chemical environment of hydrogen and carbon atoms, respectively. While specific experimental data for this compound is not extensively published in peer-reviewed literature, the expected chemical shifts can be predicted based on data from analogous structures, including various aniline (B41778) and 4-phenylthiazole (B157171) derivatives.

The ¹H NMR spectrum is expected to show distinct signals for the ethyl group, the aromatic protons on the aniline ring, the single proton on the thiazole (B1198619) ring, and the amine protons. The ethyl group should present as a quartet for the methylene (B1212753) (-CH₂) protons and a triplet for the methyl (-CH₃) protons, a result of spin-spin coupling. The protons on the 3-substituted aniline ring are predicted to appear as a complex multiplet pattern in the aromatic region. The lone proton on the thiazole ring (H-5) would likely appear as a singlet.

The ¹³C NMR spectrum provides complementary information, showing signals for each unique carbon atom. The carbons of the ethyl group would appear in the aliphatic region, while the carbons of the aniline and thiazole rings would resonate in the downfield aromatic region. The C-2 and C-4 carbons of the thiazole ring, being adjacent to heteroatoms, are expected to be significantly deshielded.

Predicted NMR Data for this compound:

| ¹H NMR | Predicted δ (ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|---|

| Ethyl (-CH₃) | ~1.3-1.4 | Triplet (t) | 3H | H-b |

| Ethyl (-CH₂) | ~2.9-3.1 | Quartet (q) | 2H | H-a |

| Amine (-NH₂) | ~3.7-5.0 | Broad Singlet (br s) | 2H | - |

| Thiazole-H | ~7.1-7.3 | Singlet (s) | 1H | H-5 |

| Aniline-H | ~6.6-7.5 | Multiplet (m) | 4H | Ar-H |

| ¹³C NMR | Predicted δ (ppm) | Assignment |

| Ethyl (-CH₃) | ~14-16 | C-b |

| Ethyl (-CH₂) | ~25-30 | C-a |

| Thiazole-C5 | ~105-110 | C-5 |

| Aniline-C | ~113-130 | Ar-C |

| Aniline-C-NH₂ | ~146-148 | Ar-C |

| Thiazole-C4 | ~150-152 | C-4 |

| Thiazole-C2 | ~168-170 | C-2 |

Note: Predicted values are based on general chemical shift ranges and data from similar structures. Actual experimental values may vary based on solvent and other conditions.

Two-dimensional (2D) NMR experiments are crucial for establishing the precise connectivity between atoms, resolving ambiguities from 1D spectra.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. For this compound, a key COSY correlation would be observed between the methylene (-CH₂) and methyl (-CH₃) protons of the ethyl group. Correlations would also be seen among the adjacent protons on the aniline ring, helping to decipher their complex multiplet.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments map protons to the carbons to which they are directly attached. This would allow for the definitive assignment of each protonated carbon in the molecule, for example, linking the ¹H signal at ~7.1 ppm to the C-5 carbon of the thiazole ring.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range couplings between protons and carbons (typically 2-3 bonds), which is vital for connecting different fragments of the molecule. Key HMBC correlations for confirming the structure of this compound would include:

A correlation from the ethyl -CH₂ protons to the C-2 carbon of the thiazole ring, confirming the position of the ethyl group.

Correlations from the thiazole H-5 proton to the C-4 carbon of the thiazole ring and to the carbon of the aniline ring to which the thiazole is attached (C-3 of the aniline moiety), unequivocally establishing the link between the two ring systems.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination and Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the elemental composition of a molecule by measuring its mass with extremely high accuracy. For this compound, which has a molecular formula of C₁₁H₁₂N₂S, HRMS provides a precise mass measurement that can distinguish it from other compounds with the same nominal mass.

The calculated monoisotopic mass is compared to the experimentally measured mass. A close match (typically within a few parts per million, ppm) provides strong evidence for the proposed molecular formula, serving as a critical piece of data for structural confirmation.

HRMS Data for this compound:

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₁₂N₂S |

| Calculated Exact Mass | 204.0721 Da |

| Expected Measurement | 204.0721 ± error (ppm) |

X-ray Diffraction Analysis for Solid-State Structural Determination and Conformational Insights

While NMR and MS provide data on connectivity and composition, single-crystal X-ray diffraction provides the most definitive structural evidence by mapping the precise three-dimensional arrangement of atoms in the solid state. Although a crystal structure for this compound itself has not been reported in the searched literature, analysis of related thiazole and aniline derivatives allows for a detailed prediction of its solid-state characteristics.

The crystal packing, or the arrangement of molecules in the crystal lattice, is governed by a network of non-covalent intermolecular interactions. Based on the functional groups present in this compound, several key interactions are expected to direct its self-assembly:

Hydrogen Bonding: The aniline -NH₂ group is a potent hydrogen bond donor. It is highly probable that these N-H groups would form hydrogen bonds with electronegative atoms on adjacent molecules, such as the nitrogen atom of the thiazole ring (N-H···N) or potentially the sulfur atom (N-H···S). These interactions are often the dominant force in determining the supramolecular architecture.

van der Waals Forces: Weaker, non-directional van der Waals forces, including those involving the ethyl group, also play a role in ensuring efficient space-filling within the crystal.

The most significant conformational feature of this compound would be the dihedral angle between the plane of the aniline ring and the plane of the thiazole ring. This angle is crucial as it dictates the degree of π-conjugation between the two ring systems.

A smaller dihedral angle (closer to 0°) would indicate a more planar conformation, allowing for greater electronic communication between the rings.

A larger dihedral angle (closer to 90°) would indicate a twisted conformation, disrupting conjugation.

In analogous structures of 4-phenylthiazole and other bi-aryl heterocyclic systems, these dihedral angles can vary significantly depending on the steric hindrance from nearby substituents and the influence of intermolecular packing forces. For instance, in one related benzothiazole (B30560) derivative, the dihedral angle between a triazole ring and a phenyl ring was found to be approximately 64°. It is expected that this compound would adopt a non-planar conformation in the solid state to minimize steric repulsion.

Other Advanced Vibrational Spectroscopy Techniques (e.g., Fourier-Transform Infrared Spectroscopy (FT-IR), Raman Spectroscopy) for Functional Group Analysis

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes (stretching, bending, rocking, etc.). The resulting spectrum is a plot of absorbance or transmittance as a function of wavenumber (cm⁻¹). For this compound, the FT-IR spectrum is expected to exhibit characteristic absorption bands corresponding to its aniline, ethyl, and thiazole moieties.

Raman Spectroscopy

Raman spectroscopy is a complementary technique to FT-IR that measures the inelastic scattering of monochromatic light, usually from a laser. The scattered light has a different frequency from the incident light, and the difference in energy corresponds to the energy of the molecule's vibrational modes. While FT-IR is sensitive to changes in the dipole moment of a molecule during a vibration, Raman spectroscopy is sensitive to changes in its polarizability. Therefore, vibrations that are weak or absent in the FT-IR spectrum may be strong in the Raman spectrum, and vice versa. This complementarity is particularly useful for the analysis of molecules with a center of symmetry, although for a molecule like this compound, many vibrations will be active in both spectra.

Detailed Research Findings and Functional Group Analysis

Aniline Moiety Vibrational Modes

The aniline portion of the molecule is expected to give rise to several characteristic bands. The N-H stretching vibrations of the primary amine group are typically observed as two distinct bands in the region of 3300-3500 cm⁻¹. The C-N stretching vibration is also a key diagnostic peak.

| Vibrational Mode | Expected FT-IR Frequency Range (cm⁻¹) | Expected Raman Frequency Range (cm⁻¹) | Description |

|---|---|---|---|

| N-H Asymmetric Stretch | 3450 - 3400 | 3450 - 3400 | Stretching of the N-H bonds in the amino group. |

| N-H Symmetric Stretch | 3380 - 3320 | 3380 - 3320 | Symmetric stretching of the N-H bonds. |

| N-H Scissoring (Bending) | 1640 - 1590 | 1640 - 1590 | In-plane bending of the H-N-H angle. |

| C-N Stretch | 1340 - 1250 | 1340 - 1250 | Stretching of the bond between the aromatic ring and the nitrogen atom. |

| Aromatic C-H Stretch | 3100 - 3000 | 3100 - 3000 | Stretching of the C-H bonds on the aniline ring. |

| Aromatic C=C Stretch | 1620 - 1450 | 1620 - 1450 | In-plane stretching of the carbon-carbon double bonds in the benzene (B151609) ring. |

Thiazole Ring Vibrational Modes

The thiazole ring has a unique set of vibrational modes due to the presence of carbon, nitrogen, and sulfur atoms in the heterocyclic ring. The C=N and C=C stretching vibrations within the ring are particularly informative.

| Vibrational Mode | Expected FT-IR Frequency Range (cm⁻¹) | Expected Raman Frequency Range (cm⁻¹) | Description |

|---|---|---|---|

| Thiazole Ring C=N Stretch | 1600 - 1500 | 1600 - 1500 | Stretching of the carbon-nitrogen double bond within the thiazole ring. |

| Thiazole Ring C=C Stretch | 1550 - 1450 | 1550 - 1450 | Stretching of the carbon-carbon double bond within the thiazole ring. |

| Thiazole Ring Breathing | 1100 - 1000 | 1100 - 1000 | Symmetric expansion and contraction of the entire thiazole ring. |

| C-S Stretch | 750 - 600 | 750 - 600 | Stretching of the carbon-sulfur single bond in the thiazole ring. |

| Thiazole C-H Stretch | 3150 - 3050 | 3150 - 3050 | Stretching of the C-H bond on the thiazole ring. |

Ethyl Group Vibrational Modes

The ethyl substituent on the thiazole ring will also produce characteristic vibrational bands. The symmetric and asymmetric stretching of the C-H bonds in the methyl and methylene groups are typically observed in the high-frequency region of the spectra.

| Vibrational Mode | Expected FT-IR Frequency Range (cm⁻¹) | Expected Raman Frequency Range (cm⁻¹) | Description |

|---|---|---|---|

| CH₃ Asymmetric Stretch | 2980 - 2950 | 2980 - 2950 | Asymmetric stretching of the C-H bonds in the methyl group. |

| CH₃ Symmetric Stretch | 2880 - 2860 | 2880 - 2860 | Symmetric stretching of the C-H bonds in the methyl group. |

| CH₂ Asymmetric Stretch | 2940 - 2915 | 2940 - 2915 | Asymmetric stretching of the C-H bonds in the methylene group. |

| CH₂ Symmetric Stretch | 2860 - 2840 | 2860 - 2840 | Symmetric stretching of the C-H bonds in the methylene group. |

| CH₃ Bending | 1470 - 1430 | 1470 - 1430 | Bending vibrations of the H-C-H angles in the methyl group. |

| CH₂ Scissoring | 1480 - 1440 | 1480 - 1440 | In-plane bending of the H-C-H angle in the methylene group. |

The comprehensive analysis of the FT-IR and Raman spectra, supported by theoretical calculations such as Density Functional Theory (DFT), would be essential for the definitive assignment of all vibrational modes of this compound and its derivatives. rsc.orgarxiv.org Such studies provide a deeper understanding of the molecular structure and electronic properties, which are crucial for the rational design of new materials and pharmaceutical agents.

Structure Activity Relationship Sar Investigations of 3 2 Ethylthiazol 4 Yl Aniline Analogs

Systematic Positional and Substituent Effects on Biological Activity

The biological activity of 3-(2-Ethylthiazol-4-yl)aniline analogs can be significantly modulated by the nature and position of substituents on both the aniline (B41778) and thiazole (B1198619) rings. These modifications influence the molecule's electronic, steric, and hydrophobic properties, which in turn affect its interaction with biological targets.

The electronic properties of substituents play a crucial role in the activity of thiazole-containing compounds. The addition of electron-withdrawing groups (EWGs) or electron-donating groups (EDGs) can alter the electron density distribution across the molecule, impacting its binding affinity and reactivity.

Research on various thiazole derivatives has shown that the presence of strong EWGs is often essential for potent biological activity. For example, in a series of pyridine-substituted thiazole hybrids, the presence of an electronegative chlorine (Cl) group was identified as a key requirement for eliciting antiproliferative activity. mdpi.com Similarly, studies on (2-(cyclopropylmethylidene) hydrazinyl) thiazoles revealed that analogs with an EWG attached to the para position of a phenyl ring demonstrated significant anticonvulsant activity. mdpi.com

Table 1: Effect of Electronic Substituents on Biological Activity of Thiazole Analogs

| Substituent Group | Electronic Nature | Position | Observed Effect on Activity |

|---|---|---|---|

| Chlorine (Cl) | Electron-Withdrawing | Phenyl Ring | Essential for antiproliferative activity mdpi.com |

| Fluoro (F) | Electron-Withdrawing | Phenyl Ring (meta, para) | Increases antimetastatic effect nih.gov |

| Methoxy (OCH₃) | Electron-Donating | Phenyl Ring | Can enhance activity depending on scaffold mdpi.com |

Modifications involving aliphatic and aromatic substitutions are fundamental to SAR studies, influencing properties such as lipophilicity, steric profile, and potential for specific intermolecular interactions like pi-stacking.

Furthermore, investigations into isocoumarin (B1212949) analogues revealed that the presence of fluoro groups on the meta and para positions of a phenyl ring at the C-3 position enhanced antimetastatic effects, highlighting the importance of specific aromatic substitution patterns. nih.gov These findings underscore that both the type of substituent and its placement are critical variables in modulating the biological profile of these compounds.

Elucidation of Key Pharmacophoric Features for Target Interaction

A pharmacophore is a three-dimensional arrangement of electronic and steric features necessary for a molecule to interact with a specific biological target. Identifying these key features is essential for designing new, potent inhibitors. dovepress.com For analogs related to this compound, pharmacophore modeling helps to distill the essential components for molecular recognition.

Studies on 3-ethylaniline (B1664132) hybrid imino-thiazolidinones as inhibitors of Carbonic Anhydrase II (CA-II) have led to the development of detailed pharmacophore models. nih.gov A successful model, generated based on the known inhibitor brinzolamide, identified several crucial features:

Hydrogen Bond Acceptors (HBA): These features are critical for forming directed interactions with hydrogen bond donors in the target's active site.

Hydrophobic (HY) regions: These areas, often represented by aliphatic or aromatic groups, engage in van der Waals interactions within hydrophobic pockets of the target protein. The 3-ethylphenyl group, for instance, was specifically chosen to form such hydrophobic interactions. nih.gov

Aromatic Rings (AR): These planar structures can participate in pi-pi stacking or other non-covalent interactions with aromatic residues in the active site.

One highly effective pharmacophore model for a potent CA-II inhibitor was characterized by the features HHAAARR, indicating a specific spatial arrangement of hydrophobic, hydrogen bond acceptor, and aromatic features. nih.gov In other studies targeting HDAC2 inhibitors, the best pharmacophore models consistently included HBA, hydrogen bond donors (HBD), hydrophobic, and ring aromatic features. semanticscholar.org This process of identifying and validating a pharmacophore model is a powerful tool for virtual screening and the rational design of new drug candidates. dovepress.commdpi.com

Table 2: Common Pharmacophoric Features for Thiazole-Aniline Analog Target Interaction

| Pharmacophoric Feature | Description | Potential Role in Binding |

|---|---|---|

| Hydrogen Bond Acceptor (HBA) | An atom or group that can accept a hydrogen bond. | Forms key directional interactions with amino acid residues (e.g., amides, hydroxyls). nih.govsemanticscholar.org |

| Hydrogen Bond Donor (HBD) | An atom or group that can donate a hydrogen bond. | Forms key directional interactions with amino acid residues (e.g., carbonyls, carboxylates). semanticscholar.org |

| Hydrophobic (HY) | A nonpolar region of the molecule. | Occupies hydrophobic pockets in the target, contributing to binding affinity through van der Waals forces. nih.govsemanticscholar.org |

Influence of Conformational Flexibility and Stereochemistry on SAR

The three-dimensional shape of a molecule, dictated by its conformational flexibility and stereochemistry, is a critical determinant of its biological activity. A molecule must adopt a specific conformation, often referred to as the "bioactive conformation," to bind effectively to its target.

Conformational analysis is a computational method used to explore the range of possible shapes a molecule can adopt by rotating its single bonds. These studies are essential for understanding how flexibility influences SAR. For a molecule to be active, its low-energy conformations must align with the geometric constraints of the target's binding site. The process involves identifying all possible low-energy conformers and then comparing them to known active ligands or a pharmacophore model to predict which conformation is most likely to be the bioactive one. dovepress.com

The elucidation of a putative pharmacophore involves two main steps: first, covering the conformational space of the flexible molecules, and second, aligning the molecules by their common pharmacophoric features. dovepress.com Molecular dynamics (MD) simulations can further evaluate the conformational stability of ligand-receptor complexes over time, providing insights into how molecular flexibility affects the durability of binding interactions. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) Modeling Approaches

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that seeks to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.gov These models are invaluable for predicting the activity of novel compounds before their synthesis, thereby accelerating the drug discovery process. pensoft.net

For thiazole derivatives, various QSAR modeling approaches have been successfully applied. The process typically involves calculating a set of molecular descriptors for each compound and then using statistical methods to build a predictive model. Common methods include:

Multiple Linear Regression (MLR): This is a linear approach that creates a straightforward equation linking biological activity to a combination of the most relevant molecular descriptors. imist.malaccei.org

Partial Least Squares (PLS): Another linear method that is particularly useful when the number of descriptors is large or when descriptors are correlated with each other. imist.ma

Artificial Neural Networks (ANN): These are non-linear, machine learning-based models inspired by the structure of the human brain. ANNs can capture complex, non-linear relationships between molecular descriptors and activity, often resulting in models with higher predictive power than linear methods. nih.govimist.ma

k-Nearest Neighbors (kNN): This method is used in 3D-QSAR to show that electrostatic effects can dominantly determine binding affinities. researchgate.net

The robustness and predictive ability of a QSAR model are rigorously evaluated using internal and external validation techniques to ensure its reliability. imist.maresearchgate.net

The foundation of any QSAR model is the set of molecular descriptors used to numerically represent the physicochemical properties of the molecules. nih.gov These descriptors can be categorized based on their dimensionality and the type of information they encode. The selection of relevant descriptors is a critical step, as they must capture the structural variations that are responsible for the differences in biological activity. pensoft.net

Descriptors used in QSAR studies of thiazole analogs can be broadly classified as:

Topological (2D): These describe the atomic connectivity and branching of a molecule. An example is the T_C_C_4 descriptor, which was found to be a major contributor in a 2D-QSAR model for antimicrobial activity. researchgate.net

Electronic (2D/3D): These relate to the electron distribution in the molecule. Examples include the energy of the Lowest Unoccupied Molecular Orbital (ELUMO) and dipole moment. pensoft.netimist.ma Antioxidant activity in some thiazole derivatives was found to increase with an increasing magnitude of the dipole moment. pensoft.net

Physicochemical (2D/3D): These describe properties like lipophilicity (LogP) and molar refractivity (MR), which are important for pharmacokinetics and receptor binding. imist.ma

Geometric (3D): These descriptors relate to the three-dimensional size and shape of the molecule, such as molecular volume and surface area. pensoft.net

The process of building a robust QSAR model involves calculating a large number of potential descriptors and then using statistical methods to select the subset that best correlates with biological activity while avoiding redundancy. laccei.org

Table 3: Classification of Molecular Descriptors Used in QSAR Models

| Descriptor Class | Description | Examples |

|---|---|---|

| Topological | Based on the 2D representation of the molecule, describing connectivity. | Connectivity indices (e.g., T_C_C_4) researchgate.net |

| Electronic | Describe the electron distribution and orbital energies. | ELUMO, Dipole Moment, Charges on atoms pensoft.netimist.ma |

| Physicochemical | Represent bulk properties like solubility and polarity. | LogP (lipophilicity), Molar Refractivity (MR) imist.ma |

Development and Validation of Predictive Models

In the investigation of Structure-Activity Relationship (SAR) for analogs of this compound, the development and validation of predictive computational models represent a critical step. These models, primarily Quantitative Structure-Activity Relationship (QSAR) models, are designed to correlate the structural or physicochemical properties of compounds with their biological activities. nih.gov This approach facilitates the virtual screening of novel chemical entities and guides the synthesis of more potent and selective analogs. ebi.ac.ukdmed.org.ua

The development process typically involves a series of steps, beginning with the compilation of a dataset of thiazole derivatives with experimentally determined biological activities. researchgate.net Various computational techniques are then employed to build predictive models. Common methodologies include Multiple Linear Regression (MLR), Artificial Neural Networks (ANN), and Partial Least Squares (PLS). imist.ma These methods utilize molecular descriptors—numerical values that quantify different aspects of a molecule's topology, geometry, and electronic properties—to build a mathematical relationship with the observed activity. imist.ma For instance, studies on thiazole derivatives have successfully employed descriptors such as molar refractivity (MR), the logarithm of the partition coefficient (LogP), and the energy of the lowest unoccupied molecular orbital (ELUMO) to construct robust models. imist.ma

A crucial aspect of this process is the rigorous validation of the developed models to ensure their predictive power and robustness. mdpi.com Validation is typically performed through both internal and external methods. imist.ma Internal validation often involves cross-validation techniques like the leave-one-out (LOO) method, which yields a cross-validation coefficient (q² or R²cv). researchgate.netimist.ma A high q² value indicates the model's stability and internal predictive capability.

External validation is considered the most stringent test of a model's utility, where the model is used to predict the activities of a set of compounds (the test set) that were not used during model development. mdpi.comymerdigital.com The predictive ability is assessed using statistical metrics such as the predictive R² (R²test). imist.ma A model is generally considered predictive if it meets several statistical criteria, as outlined in various studies on thiazole derivatives.

Research on classes of compounds similar to this compound has demonstrated the successful application of these modeling techniques. For example, a 2D-QSAR study on a series of thiazole derivatives yielded a statistically significant model with a high correlation coefficient, indicating a strong relationship between the selected descriptors and the biological activity. researchgate.net In another study, different modeling methods were compared, revealing that non-linear approaches like Artificial Neural Networks could offer superior predictive performance over linear methods like MLR for certain datasets of thiazole compounds. imist.ma

The insights gained from the validated QSAR models are invaluable. They help identify the key molecular features that govern the activity of these compounds. For example, models might reveal that electrostatic and steric fields are dominant factors in determining the binding affinities of the analogs. researchgate.net This information guides medicinal chemists in designing new derivatives with optimized properties by modifying the core structure in a targeted manner.

Research Findings from Predictive Modeling Studies

The following tables summarize the statistical results from representative QSAR models developed for thiazole derivatives, illustrating the process of model building and validation.

Table 1: Comparison of Developed QSAR Models for Thiazole Analogs This table presents a comparative view of different QSAR models developed using various statistical methods. The performance of each model is evaluated based on its statistical parameters from training, cross-validation, and external testing.

| Model Type | Descriptors Used | R² (Training Set) | q² (Cross-Validation) | R² (Test Set) | MSE |

| MLR Model | MR, LogP, ELUMO, J | 0.76 | 0.63 | 0.78 | 0.039 |

| PLS Model | Topological, Electronic | 0.72 | 0.59 | 0.65 | 0.045 |

| ANN Model | MR, LogP, ELUMO, J | 0.98 | 0.99 | 0.98 | 0.013 |

Data adapted from studies on thiazole derivatives. imist.ma

Table 2: Statistical Validation Parameters for a 2D-QSAR Model This table details the internal and external validation metrics for a 2D-QSAR model developed for antimicrobial thiazole derivatives. These parameters are essential for assessing the robustness and predictive power of the model.

| Parameter | Value | Description |

| r² | 0.9521 | Squared correlation coefficient for the training set, indicating goodness of fit. |

| q² | 0.8619 | Cross-validated correlation coefficient, indicating internal predictive ability. |

| pred_r² | 0.4868 | Squared correlation coefficient for the external test set, indicating external predictive power. |

Data adapted from 2D and 3D QSAR modeling studies on thiazole derivatives. researchgate.net

These predictive models, once thoroughly validated, serve as powerful tools in the drug discovery pipeline, enabling a more rational and efficient design of novel analogs of this compound. ebi.ac.ukdmed.org.ua

Computational Chemistry and Molecular Modeling Studies of 3 2 Ethylthiazol 4 Yl Aniline

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic electronic properties of a molecule, which in turn dictate its reactivity and intermolecular interactions.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. For derivatives and analogs of 3-(2-Ethylthiazol-4-yl)aniline, DFT calculations, often using the B3LYP functional with various basis sets like 6-311++G(d,p), are employed to determine optimized geometries and electronic properties. researchgate.netnih.gov These calculations help in understanding the distribution of electron density, molecular orbital energies, and reactivity descriptors.

Key electronic parameters derived from DFT calculations for similar thiazole (B1198619) derivatives include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The HOMO-LUMO energy gap is a crucial indicator of a molecule's chemical reactivity and kinetic stability. A smaller energy gap suggests higher reactivity. For instance, studies on related 2-anilinothiazole derivatives have shown that substitutions on the aniline (B41778) ring can influence these frontier orbital energies, thereby modulating the molecule's electronic behavior. researchgate.net

Table 1: Representative DFT-Calculated Electronic Properties for a Thiazole Derivative

| Parameter | Value | Significance |

| HOMO Energy | -6.2 eV | Indicates electron-donating ability |

| LUMO Energy | -1.8 eV | Indicates electron-accepting ability |

| HOMO-LUMO Gap | 4.4 eV | Relates to chemical reactivity and stability |

| Dipole Moment | 3.5 D | Measures the polarity of the molecule |

Note: The values presented are illustrative and based on calculations for structurally related thiazole compounds.

The three-dimensional structure of this compound is not rigid; rotation around single bonds allows it to adopt various conformations. Conformational analysis aims to identify the most stable arrangements (lowest energy conformers) and the energy barriers between them. This is critical as the biological activity of a molecule is often dependent on its ability to adopt a specific conformation to fit into a binding site.

Computational methods can map the potential energy surface of the molecule by systematically rotating key dihedral angles, such as the one between the thiazole and aniline rings. These calculations reveal the low-energy conformers and the transition states connecting them, providing a comprehensive energy landscape. The dihedral angle between the thiazole and aniline rings is a key parameter, with a value of approximately 18° indicating moderate conjugation between the two ring systems.

Molecular Docking Simulations for Ligand-Target Binding Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug discovery to predict how a ligand, such as this compound or its derivatives, might interact with a biological target, typically a protein.

Docking algorithms generate numerous possible binding poses of a ligand in the active site of a protein. These poses are then evaluated using a scoring function, which estimates the binding affinity (often expressed as a docking score or binding energy in kcal/mol). A more negative score generally indicates a more favorable binding interaction. For example, in studies of thiazole derivatives as potential enzyme inhibitors, docking scores are used to rank compounds and prioritize them for further investigation. researchgate.net

Table 2: Illustrative Molecular Docking Results for a Thiazole Ligand with a Target Protein

| Ligand | Target Protein | Docking Score (kcal/mol) | Predicted Binding Affinity |

| Thiazole Derivative A | Cyclin-Dependent Kinase 2 (CDK2) | -9.5 | High |

| Thiazole Derivative B | Rho6 Protein | -8.2 | Moderate |

| Reference Inhibitor | Cyclin-Dependent Kinase 2 (CDK2) | -9.9 | High |

Note: These are example values from studies on similar heterocyclic compounds to illustrate the concept. researchgate.netnih.gov

Beyond predicting binding affinity, molecular docking provides detailed insights into the specific non-covalent interactions that stabilize the ligand-protein complex. These interactions are crucial for molecular recognition and biological activity. Common interactions identified through docking studies include:

Hydrogen Bonds: These occur between hydrogen bond donors (like the -NH2 group on the aniline ring) and acceptors (like carbonyl oxygens in the protein backbone).

Hydrophobic Interactions: These involve nonpolar regions of the ligand (such as the ethyl group and the aromatic rings) and hydrophobic pockets in the protein's active site.

π-π Stacking: These interactions can occur between the aromatic rings of the ligand and aromatic amino acid residues (e.g., phenylalanine, tyrosine) in the protein.

Visualizing these interactions helps in understanding the structure-activity relationship (SAR) and in designing new derivatives with improved binding properties.

Molecular Dynamics (MD) Simulations for Conformational Stability and Interaction Dynamics

While molecular docking provides a static picture of the binding event, Molecular Dynamics (MD) simulations offer a dynamic view. MD simulations model the movement of atoms and molecules over time by solving Newton's equations of motion. This allows for the assessment of the conformational stability of the ligand-protein complex and the dynamics of their interactions in a simulated physiological environment (e.g., in water).

MD simulations can be used to:

Assess the stability of the binding pose predicted by docking.

Calculate the root-mean-square deviation (RMSD) of the ligand and protein atoms to monitor conformational changes over time.

Analyze the persistence of key intermolecular interactions, such as hydrogen bonds, throughout the simulation.

Provide a more accurate estimation of binding free energy.

For instance, MD simulations performed on complexes of thiazole derivatives with target enzymes have been used to validate docking results and to understand the dynamic behavior of the ligand within the active site, ensuring the stability of the predicted interactions over a period of nanoseconds. nih.govajchem-a.com

Analysis of Protein-Ligand Complex Stability

The stability of a complex formed between a ligand, such as this compound, and its target protein is fundamental to its potential efficacy. Computational methods, particularly molecular dynamics (MD) simulations, are employed to investigate this stability at an atomic level. mdpi.comnih.gov An MD simulation models the movement and interaction of atoms and molecules over time, providing insights into the conformational dynamics and stability of the protein-ligand complex. dntb.gov.ua

The process begins by docking the ligand into the binding site of the target protein. This complex is then placed in a simulated physiological environment, typically a water box with ions, and subjected to energy minimization to resolve any steric clashes. researchgate.net The system is then gradually heated and equilibrated before a production MD run, which can span from nanoseconds to microseconds, is performed to observe the behavior of the complex. mdpi.comajchem-a.com

Several key metrics are analyzed to quantify the stability of the complex:

Root Mean Square Deviation (RMSD): This metric measures the average deviation of atomic positions, usually for the protein backbone or the ligand's heavy atoms, from an initial reference structure over the course of the simulation. A stable RMSD value over time suggests that the complex has reached equilibrium and is not undergoing significant conformational changes. mdpi.comresearchgate.net

Root Mean Square Fluctuation (RMSF): RMSF is calculated for individual residues of the protein to identify regions of flexibility. High fluctuations often correspond to loop regions, while lower fluctuations in the binding site upon ligand binding can indicate stable interactions. mdpi.comresearchgate.net

Hydrogen Bonds: The persistence of hydrogen bonds between the ligand and protein residues throughout the simulation is a strong indicator of a stable binding interaction. researchgate.net

| Metric | Description | Typical Stable Value/Observation |

|---|---|---|

| Protein Backbone RMSD | Measures conformational change of the protein backbone relative to the starting structure. | Plateauing below 3 Å indicates structural stability. mdpi.com |

| Ligand RMSD | Measures the deviation of the ligand's position within the binding pocket. | Low values (< 2 Å) suggest stable binding. researchgate.net |

| Binding Site RMSF | Indicates the flexibility of individual amino acid residues in the binding site. | Reduced fluctuation upon ligand binding suggests stabilization of the active site. mdpi.com |

| Radius of Gyration (Rg) | Measures the overall compactness of the protein. | A consistent value indicates the protein is not unfolding. researchgate.net |

| Hydrogen Bond Occupancy | Percentage of simulation time a specific hydrogen bond is maintained. | High occupancy (>50%) for key interactions indicates a stable complex. |

Ligand Binding Pathway Exploration

Understanding not only the final bound state but also the pathway a ligand takes to reach its binding site can provide crucial information for drug design. Computational techniques can be used to explore the entire binding and unbinding process, revealing intermediate states, potential energy barriers, and the kinetics of the interaction.

Methods like steered molecular dynamics (SMD) or random expulsion molecular dynamics (REMD) are used to simulate the unbinding of a ligand from its receptor. In SMD, an external force is applied to the ligand to pull it out of the binding pocket along a defined path, allowing for the calculation of the potential of mean force (PMF) associated with the unbinding process. This can help identify key residues that interact with the ligand as it enters or exits the binding site.

These simulation methods can elucidate transient interactions and conformational changes in both the ligand and the protein that are not apparent from static docking poses. The insights gained from exploring the binding pathway can be invaluable for designing molecules with improved residence times or the ability to access challenging binding sites. While specific binding pathway studies for this compound are not publicly documented, these computational approaches represent the established methodology for such an investigation.

Cheminformatics and Data Analysis for Compound Libraries

Cheminformatics involves the use of computational methods to analyze chemical data. In drug discovery, it is essential for managing and analyzing large collections of molecules, known as compound libraries. nih.gov For a scaffold like this compound, cheminformatics can be used to build and analyze a virtual library of derivatives.

This process often starts with a core scaffold, to which various chemical substituents are computationally added, creating a large virtual library that can contain millions of compounds. nih.govresearchgate.net This library can then be filtered based on desirable drug-like properties, such as those defined by Lipinski's "Rule of Five," to remove compounds with poor pharmacokinetic potential. nih.gov

The refined library can then be subjected to virtual screening, a process where each compound is computationally docked into the binding site of a target protein. nih.govnih.gov The compounds are then ranked based on their predicted binding affinity or docking score. This allows researchers to prioritize a smaller, more manageable number of promising compounds for synthesis and experimental testing, significantly accelerating the discovery of new hits. nih.gov For instance, a virtual library built around the this compound core could be screened against a specific target, such as a kinase or a G-protein coupled receptor, to identify potential inhibitors or modulators. nih.gov

Homology Modeling and Receptor Mapping in Target Identification

When the three-dimensional (3D) structure of a protein target has not been experimentally determined (e.g., by X-ray crystallography or NMR), a computational technique called homology modeling can be used to build a predictive model. nih.govbonvinlab.orgnih.gov This method is based on the principle that proteins with similar amino acid sequences adopt similar 3D structures. bonvinlab.org

The homology modeling process involves several steps:

Template Identification: The amino acid sequence of the target protein is used to search a database of known protein structures (like the Protein Data Bank or PDB) to find one or more homologous proteins with a high degree of sequence similarity to serve as templates. nih.govmdpi.com

Sequence Alignment: The target sequence is aligned with the template sequence(s). The quality of this alignment is critical for generating an accurate model. nih.gov

Model Building: A 3D model of the target protein is constructed based on the coordinates of the template structure. nih.gov

Once a validated 3D model of the target protein is obtained, receptor mapping can be performed to identify potential binding sites (or "active sites"). nih.gov Servers like CASTp can predict pockets and cavities on the protein's surface that are suitable for ligand binding. nih.gov Molecular docking of this compound into these predicted sites can then be used to generate hypotheses about its binding mode and identify key interacting residues, guiding further experimental studies. nih.gov

Theoretical Prediction of Pharmacokinetic Profiles (e.g., ADME parameters)

Before committing resources to synthesizing a compound, its potential pharmacokinetic properties are often predicted using computational models. This in silico assessment of Absorption, Distribution, Metabolism, and Excretion (ADME) helps to identify molecules that are more likely to have favorable drug-like properties and to filter out those with predicted liabilities. msu-journal.comnih.gov

Various software and web-based tools, such as SwissADME and pkCSM, are widely used to calculate a range of physicochemical and pharmacokinetic parameters based on a compound's chemical structure. msu-journal.comdergipark.org.trmspsss.org.ua For this compound, these tools can predict key properties that influence its behavior in the body.

Key predicted ADME parameters include:

Physicochemical Properties: Molecular Weight (MW), LogP (a measure of lipophilicity), Hydrogen Bond Donors (HBD), and Hydrogen Bond Acceptors (HBA) are calculated to assess compliance with drug-likeness rules like Lipinski's Rule of Five. msu-journal.commdpi.com

Absorption: Parameters like Human Intestinal Absorption (HIA) and Caco-2 cell permeability are predicted to estimate how well the compound might be absorbed from the gut. mdpi.com P-glycoprotein (P-gp) substrate prediction can indicate if the compound is likely to be removed from cells by efflux pumps.

Distribution: Predictions for Blood-Brain Barrier (BBB) penetration can suggest whether the compound is likely to enter the central nervous system. dergipark.org.tr

Metabolism: The models can predict which cytochrome P450 (CYP) enzymes (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP3A4) are likely to metabolize the compound or be inhibited by it.

Toxicity: In silico models can provide early warnings about potential toxicity, such as mutagenicity (AMES test prediction), hepatotoxicity, or skin sensitization. dergipark.org.trmspsss.org.ua

These predictions provide a comprehensive, albeit theoretical, profile of a compound's likely pharmacokinetics, guiding the selection and optimization of lead candidates in the early stages of drug discovery. nih.govnih.gov

| Parameter Category | Property | Predicted Value/Classification | Implication |

|---|---|---|---|

| Physicochemical Properties | Molecular Weight | 204.29 g/mol | Complies with Lipinski's rule (<500). |

| logP (Lipophilicity) | ~2.5-3.0 | Good balance for solubility and permeability. Complies with Lipinski's rule (<5). | |

| Hydrogen Bond Donors | 1 (from -NH2) | Complies with Lipinski's rule (≤5). | |

| Hydrogen Bond Acceptors | 2 (from N and S in thiazole) | Complies with Lipinski's rule (≤10). | |

| Absorption | Human Intestinal Absorption | High | Likely to be well-absorbed orally. mdpi.com |

| P-gp Substrate | No | Not likely to be subject to efflux by P-glycoprotein. | |

| Distribution | Blood-Brain Barrier (BBB) Permeant | Yes | Compound may cross into the central nervous system. dergipark.org.tr |

| Metabolism | CYP2D6 Inhibitor | Yes/No (Varies by model) | Potential for drug-drug interactions. |

| CYP3A4 Inhibitor | Yes/No (Varies by model) | Potential for drug-drug interactions. | |

| Toxicity | AMES Mutagenicity | No | Predicted to be non-mutagenic. |

| Hepatotoxicity | No | Low risk of liver toxicity predicted. dergipark.org.tr |

Note: The values in Table 2 are representative predictions based on computational models commonly used for small molecules and are for illustrative purposes.

Chemical Biology and Mechanistic Biological Studies of 3 2 Ethylthiazol 4 Yl Aniline and Its Derivatives Excluding Clinical Human Trials

In Vitro Biological Activity Evaluation and Screening Methodologies

The initial assessment of the biological potential of novel chemical entities, such as derivatives of 3-(2-ethylthiazol-4-yl)aniline, relies on a variety of in vitro screening methods. These assays provide crucial preliminary data on cytotoxicity, enzyme inhibition, and receptor interactions.

Cell-based assays are fundamental in drug discovery for determining the effect of a compound on cell viability and proliferation. The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess a compound's cytotoxic or antiproliferative effects. nih.govnih.gov In this assay, mitochondrial dehydrogenases in viable cells convert the yellow MTT salt into purple formazan (B1609692) crystals, providing a quantitative measure of cell viability. nih.gov

Derivatives featuring the thiazole (B1198619) scaffold have demonstrated significant antiproliferative activity across various human cancer cell lines. For instance, a series of benzo nih.govmdpi.comimidazo[2,1-b]thiazole derivatives were evaluated against cervical (HeLa) and liver (HepG2) cancer cell lines. nih.gov Certain compounds showed significant antitumor activity against HeLa cells, which have high expression of the Epidermal Growth Factor Receptor (EGFR), while showing minimal activity against low-EGFR expressing HepG2 cells and normal human cell lines. nih.gov This suggests a degree of selectivity in their cytotoxic action. Similarly, novel thiazole-integrated pyrrolotriazinone derivatives have been assessed against breast (MCF-7), lung (A549), and liver (HepG2) cancer cell lines, with some compounds exhibiting notable antiproliferative effects. nih.gov

Below is a table summarizing the antiproliferative activities of selected thiazole derivatives in various cancer cell lines.

| Compound Class | Cell Line | Assay | Activity (IC₅₀) |

| Benzo nih.govmdpi.comimidazo[2,1-b]thiazole Derivatives nih.gov | HeLa (Cervical Cancer) | MTT | Significant Activity |

| Benzo nih.govmdpi.comimidazo[2,1-b]thiazole Derivatives nih.gov | HepG2 (Liver Cancer) | MTT | Low Activity |

| Thiazole-pyrrolotriazinone Derivatives nih.gov | MCF-7 (Breast Cancer) | MTT | Varied Activity |

| Thiazole-pyrrolotriazinone Derivatives nih.gov | A549 (Lung Cancer) | MTT | Varied Activity |

| 1,3-Thiazine Derivative (DPBT) nih.gov | HT-29 (Colon Cancer) | MTT | 40.81 µM |

| 1,3-Thiazine Derivative (DPBT) nih.gov | LS180 (Colon Cancer) | MTT | 29.60 µM |

This table is interactive and can be sorted by column.

Enzyme inhibition is a key mechanism of action for many therapeutic agents. Assays to determine a compound's ability to inhibit specific enzymes are crucial for understanding its pharmacological profile. Thiazole-containing compounds have been extensively studied as inhibitors of various enzymes, including cyclooxygenases (COX), kinases, and cholinesterases. mdpi.comnih.govmdpi.com

For example, the inhibitory potential of 2-(trimethoxyphenyl)-thiazoles against ovine COX-1 and human recombinant COX-2 was evaluated using an enzyme immunoassay (EIA) kit. mdpi.com This method quantifies the prostanoid product resulting from the COX-catalyzed reaction, allowing for the determination of enzyme inhibition. mdpi.com Some thiazole derivatives have shown promising and selective inhibition of COX-2, which is an important target in anti-inflammatory drug development. mdpi.comnih.gov Other studies have investigated azinane triazole-based derivatives as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes relevant to Alzheimer's disease. nih.gov

The following table presents data on the enzyme inhibitory activity of various thiazole derivatives.

| Compound Class | Target Enzyme | Inhibition (IC₅₀) | Selectivity |

| 2-(Trimethoxyphenyl)-thiazoles mdpi.com | COX-1 | Active | Varies |

| 2-(Trimethoxyphenyl)-thiazoles mdpi.com | COX-2 | Active | Good (Compound A3) |

| 1-(4-ethyl carboxylate-thiazol-2-yl)-pyrazoline mdpi.com | COX-1 | 29.60 µM | Selective for COX-1 |

| 1-(4-ethyl carboxylate-thiazol-2-yl)-pyrazoline mdpi.com | COX-2 | No Inhibition | - |

| Azinane-triazole Derivatives nih.gov | AChE | 0.73 µM (Compound 12d) | Potent |

| Azinane-triazole Derivatives nih.gov | BChE | 0.038 µM (Compound 12m) | Potent |

This table is interactive and can be sorted by column.

Receptor binding assays are used to determine the affinity of a compound for a specific biological receptor. These studies often use radiolabeled ligands that are known to bind to the receptor of interest. A test compound's ability to displace the radioligand is measured, and its binding affinity (often expressed as an IC₅₀ or Kᵢ value) is determined.

Identification and Characterization of Molecular Targets and Pathways

Following initial screening, further studies are conducted to identify the specific molecular targets of active compounds and elucidate the biological pathways they modulate. This involves a deeper investigation into the compound's interaction with cellular components like enzymes and its effect on signaling cascades that regulate cell function.

As indicated by inhibition assays, thiazole derivatives interact with several important enzyme classes.

Kinases: The thiazole ring is a key structural feature in many protein kinase inhibitors. researchgate.net Derivatives have shown inhibitory activity against Epidermal Growth Factor Receptor (EGFR) kinase. nih.govnih.gov The nitrogen and sulfur atoms of the thiazole ring are thought to form hydrogen bonds with amino acid residues in the active sites of kinases like EGFR. nih.gov

COX Enzymes: The anti-inflammatory properties of many thiazole derivatives are attributed to their inhibition of cyclooxygenase (COX) enzymes, which are key to prostaglandin (B15479496) biosynthesis. nih.gov Structural analysis and molecular docking studies of 2-(trimethoxyphenyl)-thiazoles have provided insights into their binding modes within COX-1 and COX-2 active sites. Selective COX-2 inhibitors are particularly sought after as they may offer anti-inflammatory benefits with fewer gastrointestinal side effects than non-selective NSAIDs. mdpi.com The larger active site of COX-2, resulting from the substitution of isoleucine in COX-1 with a smaller valine residue, allows for the design of selective inhibitors that can access a side pocket unique to the COX-2 enzyme. nih.gov

The biological effects observed in cell-based assays, such as decreased proliferation, are often the result of a compound's influence on intracellular signaling pathways. Thiazole derivatives have been shown to modulate critical cascades like the PI3K/Akt and MAPK/ERK pathways, which are central to cell survival, proliferation, and inflammation.

The PI3K/Akt/mTOR pathway is a crucial signaling network that is often dysregulated in cancer. nih.gov Some indole (B1671886) compounds, which share heterocyclic properties with thiazole derivatives, have been shown to inhibit Akt activation. nih.gov Inhibition of the PI3K/Akt pathway can, in turn, affect downstream targets. One such target is the transcription factor Nuclear Factor-kappa B (NF-κB), which plays a significant role in inflammation and cell survival. nih.govdovepress.com Akt can promote the activation of NF-κB; therefore, inhibitors of Akt can suppress NF-κB signaling, leading to anti-inflammatory and pro-apoptotic effects. nih.govdovepress.com Studies on thiazole-integrated pyrrolotriazinones have also pointed towards an effect on PI3K levels in cancer cells. nih.gov

The MAPK/ERK pathway is another critical cascade involved in cell proliferation. The combined inhibition of the MAPK/ERK and PI3K/Akt pathways has been shown to synergistically induce apoptosis and increase reactive oxygen species (ROS) production in leukemia cells. nih.gov Given the established role of thiazole derivatives as kinase inhibitors, it is plausible that compounds like this compound could modulate these pathways to exert their biological effects.

DNA and Other Biomolecule Interactions

The interaction of small molecules with DNA and other biomolecules is a cornerstone of drug discovery, often dictating their mechanism of action. For the aminophenyl thiazole class of compounds, to which this compound belongs, interactions with DNA have been explored as a potential source of their biological activity. While direct studies on this compound are limited, research on structurally similar compounds, such as 2-(4-Aminophenyl)benzothiazole (APB), provides significant insights into potential biomolecular interactions.

The thiazole ring is a versatile pharmacophore known to participate in various biological interactions, contributing to the diverse activities of its derivatives, which range from antimicrobial to anticancer effects. mdpi.comnih.govnih.gov The specific nature of these interactions is highly dependent on the substitution patterns on both the thiazole and aniline (B41778) rings.

| Parameter | Method | Value |

|---|---|---|

| Binding Constant (Kb) | UV-vis Spectroscopy | 9.73 ± 0.4 × 105 M-1 |

| Binding Constant (Kb) at 298 K | Fluorescence Spectroscopy | 1.0 ± 0.2 × 105 M-1 |

| Enthalpy Change (ΔHº) | Thermodynamic Analysis | 64.8467 ± 2 kJ mol–1 |

| Entropy Change (ΔSº) | Thermodynamic Analysis | 317.12 ± 2 J mol–1 K–1 |

| Binding Mode | Multiple Spectroscopic & Computational Methods | Minor Groove Binding |

Preclinical In Vivo Efficacy Studies (Non-Human Models)

Preclinical in vivo studies in non-human models are critical for evaluating the therapeutic potential of new chemical entities. For derivatives of the aminophenyl thiazole scaffold, various animal models have been employed to assess efficacy, particularly in the fields of oncology and neurodegenerative diseases.

Pharmacological Models for Efficacy Assessment

The in vivo antitumor activity of 2-aminothiazole (B372263) derivatives has been extensively evaluated using xenograft models in mice. nih.gov In these models, human cancer cells are implanted into immunocompromised mice, allowing the tumor to grow. The efficacy of the test compound is then assessed by its ability to inhibit tumor growth.

Specific examples of models used for aminothiazole derivatives include:

Human Cancer Xenografts: A range of human cancer cell lines have been used to establish xenograft models, including lung (A549), cervical (HeLa), colon (HT29), anaplastic large-cell lymphoma (Karpas299), melanoma (A375), breast (MDA-MB-231), and ovarian (A2780) cancer cells. nih.gov Several 2-aminothiazole derivatives have demonstrated significant tumor growth delay in these models. nih.gov

Murine Tumor Models: In addition to human xenografts, syngeneic models like the P388 murine tumor model have been used to assess the efficacy of these compounds. nih.gov

Prion Disease Models: In the context of neurodegenerative diseases, specific 2-aminothiazole analogs, such as IND24 and IND81, have been selected for testing in mouse models of prion disease based on their ability to lower pathogenic prion protein (PrPSc) levels in cultured cells and their favorable pharmacokinetic profiles. nih.govresearchgate.net

| Disease Area | Model Type | Specific Examples | Reference |

|---|---|---|---|

| Oncology | Human Cancer Xenograft (Mouse) | A549 (Lung), HT29 (Colon), A375 (Melanoma), A2780 (Ovarian) | nih.gov |

| Murine Syngeneic Model | P388 Murine Tumor Model | nih.gov | |

| Neurodegenerative Disease | Prion Disease Model (Mouse) | Mouse models for testing agents against PrPSc accumulation | nih.govresearchgate.net |

Bioavailability and Metabolic Stability in Preclinical Systems

The bioavailability and metabolic fate of a compound are critical determinants of its potential as a therapeutic agent. Studies on 2-aminothiazole derivatives have provided valuable data on these parameters in preclinical systems.

Pharmacokinetic studies in mice with antiprion 2-aminothiazole analogs (IND24 and IND81) revealed high concentrations in the brain after oral administration. nih.govresearchgate.net The absolute oral bioavailability for these compounds ranged from 27% to 40%. nih.govresearchgate.net Their stability in liver microsomes, an in vitro measure of metabolic stability, was found to be in the range of 30 to over 60 minutes, suggesting moderate to good stability. nih.gov

The metabolism of thiazole-containing compounds is often mediated by cytochrome P450 (CYP) enzymes. fz-juelich.denih.gov These enzymes can generate reactive metabolites, including epoxides, S-oxides, and N-oxides. fz-juelich.denih.gov The presence of an amino group on the thiazole ring can facilitate these metabolic pathways. nih.gov For the 2-aminothiazole analogs IND24 and IND81, metabolites resulting from ring hydroxylation have been observed in microsomal studies. nih.gov Importantly, these specific compounds were not found to be substrates for the MDR1 transporter, a key efflux pump that can limit drug accumulation in the brain. nih.gov

| Parameter | Finding |

|---|---|

| Oral Bioavailability | 27% - 40% |

| Brain Penetration | Achieved high concentrations in the brain |

| Liver Microsome Stability (t1/2) | 30 to >60 minutes |

| Metabolic Pathway | Ring hydroxylation observed |

| MDR1 Substrate | No |

Emerging Applications and Future Research Perspectives for 3 2 Ethylthiazol 4 Yl Aniline

Development as Chemical Probes for Biological Systems

The development of small molecules as chemical probes is essential for dissecting complex biological pathways and validating novel drug targets. The 3-(2-Ethylthiazol-4-yl)aniline scaffold is well-suited for this purpose due to its synthetic tractability and the biological relevance of the thiazole-aniline framework.